

# Physical properties of 2-methyl-4-thiazolecarboxaldehyde

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Formyl-2-methylthiazole

Cat. No.: B112269

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An In-depth Technical Guide on the Physical Properties of 2-Methyl-4-Thiazolecarboxaldehyde

This technical guide provides a comprehensive overview of the core physical properties of 2-methyl-4-thiazolecarboxaldehyde, a heterocyclic aldehyde of interest to researchers, scientists, and professionals in drug development. This document outlines its key physical constants, detailed experimental protocols for their determination, and its relevance as a building block in the synthesis of biologically active compounds.

## Core Physical Properties

2-Methyl-4-thiazolecarboxaldehyde is a solid organic compound.<sup>[1]</sup> Its fundamental physical and chemical identifiers are summarized in the table below.

Property	Value	Source
Molecular Formula	C <sub>5</sub> H <sub>5</sub> NOS	[1]
Molecular Weight	127.16 g/mol	[1]
Melting Point	54-58 °C	[1]
Appearance	Solid	[1]
Flash Point	> 110 °C (> 230 °F) - closed cup	[1]
CAS Number	20949-84-2	[1]
InChI	1S/C5H5NOS/c1-4-6-5(2-7)3-8-4/h2-3H,1H3	[1]
SMILES	<chem>Cc1nc(C=O)cs1</chem>	[1]

## Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of 2-methyl-4-thiazolecarboxaldehyde.

### Melting Point Determination

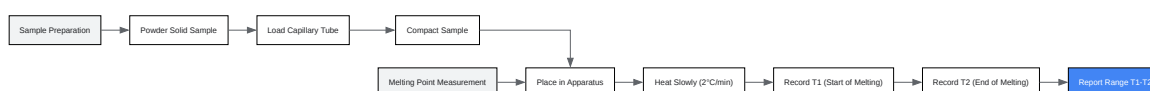
The melting point of an organic solid is a critical indicator of its purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C. The presence of impurities generally leads to a depression and broadening of the melting point range.

Methodology: Capillary Method

This is a common and reliable method for determining the melting point of a solid organic compound.

- Sample Preparation:
  - A small amount of dry 2-methyl-4-thiazolecarboxaldehyde is placed on a clean, dry surface and finely powdered.[2][3]

- A capillary tube, sealed at one end, is loaded with the powdered sample by tapping the open end into the powder.[2][3]
- The sample is compacted into the sealed end of the tube by tapping the tube or by dropping it through a long glass tube.[2][4] The packed sample height should be 1-2 mm. [3]
- Apparatus and Procedure:
  - The loaded capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[2][3]
  - The thermometer and capillary assembly are placed in a melting point apparatus, which can be an oil bath (like a Thiele tube) or a metal block heater (like a Mel-Temp apparatus). [3]
  - The apparatus is heated slowly, at a rate of approximately 2°C per minute, especially when approaching the expected melting point.
  - The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[5]
- Workflow Diagram:



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Caption: Experimental workflow for melting point determination.

## Solubility Determination

Understanding the solubility of a compound in various solvents is crucial for its application in synthesis, purification, formulation, and analytical method development.[6]

Methodology: Shake-Flask Method

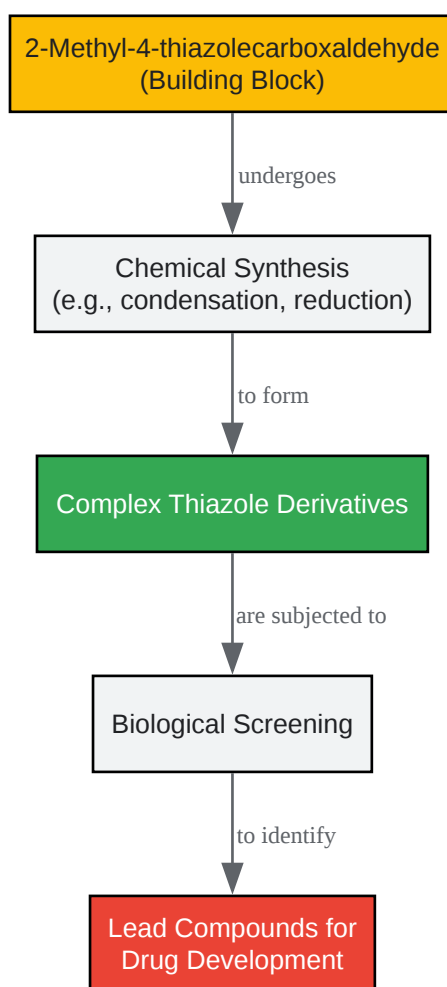
The shake-flask method is considered the gold standard for determining the equilibrium solubility of a compound.[6]

- Principle: An excess of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then measured.[6]
- Procedure:
  - An excess amount of crystalline 2-methyl-4-thiazolecarboxaldehyde is added to a vial containing a precise volume of the desired solvent (e.g., water, ethanol, DMSO).[6]
  - The vial is sealed and agitated (e.g., using a shaker bath) at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).
  - After equilibration, the mixture is allowed to stand, and the undissolved solid is separated from the solution by filtration or centrifugation.[6]
  - An aliquot of the clear, saturated supernatant is carefully removed and diluted with a known volume of the solvent.
  - The concentration of the diluted solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy (if the compound has a chromophore) or High-Performance Liquid Chromatography (HPLC).[6]
  - The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or mol/L.[6]

## Role in Research and Drug Development

Thiazole derivatives, including 2-methyl-4-thiazolecarboxaldehyde, are important structural motifs in medicinal chemistry. The thiazole ring is a key component in a wide range of biologically active compounds and pharmaceuticals.<sup>[7][8][9]</sup>

- **Building Block:** 2-Methyl-4-thiazolecarboxaldehyde serves as a versatile synthetic intermediate. Its aldehyde functional group allows for a variety of chemical transformations, making it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.<sup>[10][11]</sup>
- **Therapeutic Potential of Thiazoles:** The thiazole nucleus is present in drugs with diverse activities, including anti-inflammatory, antimicrobial, antitumor, and antiviral properties.<sup>[7][9]</sup> For instance, thiazole derivatives have been investigated as angiogenesis inhibitors for cancer treatment.<sup>[12]</sup>
- **Logical Relationship Diagram:**



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Caption: Role of 2-methyl-4-thiazolecarboxaldehyde in synthesis.

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